molecular formula C20H12N4O6 B8510943 Phenyl 4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoate CAS No. 55953-60-1

Phenyl 4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoate

Cat. No. B8510943
CAS RN: 55953-60-1
M. Wt: 404.3 g/mol
InChI Key: NZCLPWILVLCTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoate is a useful research compound. Its molecular formula is C20H12N4O6 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl 4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

55953-60-1

Product Name

Phenyl 4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoate

Molecular Formula

C20H12N4O6

Molecular Weight

404.3 g/mol

IUPAC Name

phenyl 4-(5,6-dinitro-1H-benzimidazol-2-yl)benzoate

InChI

InChI=1S/C20H12N4O6/c25-20(30-14-4-2-1-3-5-14)13-8-6-12(7-9-13)19-21-15-10-17(23(26)27)18(24(28)29)11-16(15)22-19/h1-11H,(H,21,22)

InChI Key

NZCLPWILVLCTBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=NC4=CC(=C(C=C4N3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution containing 10 g (38.4 mmole) of p-chlorocarbonylphenylbenzoate dissolved in 100 ml of dichlorobenzene was added 2.53 g (12.8 mmole) of 1,2-diamino-4,5-dinitrobenzene. After heating the resulting mixture under nitrogen to reflux (frothing), it was maintained at that temperature for 2 hours. The solution was then allowed to cool in ice for one hour, and the precipitate that formed was filtered by suction, washed with benzene, and air-dried. The crude product was chromatographed on a 2× 18 inch dry column of silica gel. Elution with methylene chloride removed traces of impurities, while further elution of the column with 20/1 methylene chloride-THF slowly removed a broad band of the desired product, leaving a third band of side-product on the column. After all of the second band had been removed from the column, the solvent was removed in vacuo leaving a pale yellow residue. Recrystallization from THF-n-propanol yielded 3.0 g (58%) of 2-[p-carbophenoxyphenyl]-5,6-dinitrobenzimidazole as pale yellow needles, m.p. 239°-240°.
Name
p-chlorocarbonylphenylbenzoate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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